Cas no 86691-98-7 ((5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione)
![(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione structure](https://de.kuujia.com/scimg/cas/86691-98-7x500.png)
86691-98-7 structure
Produktname:(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione
(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione
- LogP
- (5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran
- Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)-
- Milbemycin EP Impurity FQ: What is Milbemycin EP Impurity F Q: What is the CAS Number of Milbemycin EP Impurity F
- 5-Ketomilbemycin A3
- 5-Oxo-5-deoxymilbemycin A3
- Milbemycin J
- 5-Oxomilbemycin A3
- 86691-98-7
- SCHEMBL3691979
- CHEBI:223055
- (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-24-hydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione
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- Inchi: 1S/C31H42O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-26,28,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
- InChI-Schlüssel: CZHVEYHEDZMISR-AODBFQNSSA-N
- Lächelt: C[C@@H]1[C@H](CC[C@@]2(O[C@]3([H])CC=C(C[C@H](C=CC=C4CO[C@]5([H])C(=O)C(C)=C[C@]([H])([C@@]54O)C(=O)O[C@@]([H])(C3)C2)C)C)O1)C |c:16,t:10,14,&1:1,2,5,7,13,20,27,29,34|
Berechnete Eigenschaften
- Genaue Masse: 526.29305367g/mol
- Monoisotopenmasse: 526.29305367g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1090
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 91.3Ų
(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione Verwandte Literatur
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1. Index pages
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H. G. Davies,R. H. Green Nat. Prod. Rep. 1986 3 87
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Jeong Sang Yi,Jung Min Kim,Yeon Hee Ban,Yeo Joon Yoon Nat. Prod. Rep. 2023 40 972
86691-98-7 ((5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione) Verwandte Produkte
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